5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as continuous flow chemistry and automated synthesis to ensure high yield and purity. These methods are designed to optimize reaction conditions, minimize waste, and enhance scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for further fluorination, and palladium catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the piperidinyl and pyrimidine components.
Fluoropyrimidine: Contains the pyrimidine ring with fluorine substitution but does not have the trifluoromethyl group.
Uniqueness
The combination of fluorine, trifluoromethyl, and piperidinyl groups in 5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine makes it unique, providing a balance of electronegativity, steric effects, and chemical reactivity that is not found in simpler compounds .
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N5O/c15-10-7-19-8-21-12(10)23-5-2-9(3-6-23)24-13-20-4-1-11(22-13)14(16,17)18/h1,4,7-9H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXIGGYKMSAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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